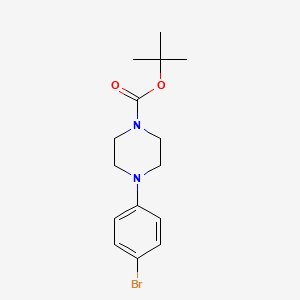

1-Boc-4-(4-Bromophenyl)piperazine

説明

1-Boc-4-(4-Bromophenyl)piperazine is a chemical compound with the molecular formula C15H21BrN2O2. It is a derivative of piperazine, where the piperazine ring is substituted with a tert-butoxycarbonyl (Boc) group and a bromophenyl group. This compound is widely used in organic synthesis and pharmaceutical research due to its versatile reactivity and structural properties .

準備方法

General Synthetic Approaches

The synthesis of 1-Boc-4-(4-Bromophenyl)piperazine can be approached through several different routes, each with distinct advantages and limitations. Three principal strategies have emerged as the most practical and efficient methods for preparing this compound:

Strategy Overview

The main synthetic approaches can be categorized as follows:

Boc Protection of 1-(4-Bromophenyl)piperazine : This approach involves protecting the preformed 1-(4-bromophenyl)piperazine with a Boc group using di-tert-butyl dicarbonate (Boc₂O). This method is straightforward but requires the availability of 1-(4-bromophenyl)piperazine as a starting material.

Coupling of Boc-piperazine with 4-Bromophenyl Derivatives : This strategy begins with Boc-protected piperazine and introduces the 4-bromophenyl group through coupling reactions. Different coupling methodologies can be employed, including palladium-catalyzed reactions and nucleophilic aromatic substitution.

Para-bromination of N-phenylpiperazine followed by Boc Protection : This approach starts with N-phenylpiperazine, performs regioselective bromination at the para position, and then introduces the Boc protecting group.

Comparative Analysis of Approaches

The selection of a synthetic route depends on numerous factors including reagent availability, scale requirements, and equipment accessibility. Table 1 presents a comparative analysis of these approaches:

Table 1: Comparison of General Synthetic Approaches

| Approach | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Boc Protection | 1-(4-Bromophenyl)piperazine | Boc₂O, NEt₃ or DMAP | Simple one-step procedure; High yields (85-95%); Mild conditions | Requires 1-(4-Bromophenyl)piperazine which may not be readily available |

| Coupling Reaction | Boc-piperazine | 4-Bromohalobenzene, Pd catalyst, base | Boc-piperazine is commonly available; Versatile methodology | Requires expensive Pd catalysts; More complex procedure; Potential side products |

| Para-bromination | N-phenylpiperazine | Brominating agent, Boc₂O | Selective bromination; N-phenylpiperazine is readily available | Two-step procedure; Careful control of bromination conditions required |

Each method presents unique considerations regarding chemical economy, reaction conditions, and technical requirements. The following sections explore each approach in detail, providing comprehensive protocols and optimization parameters.

Method 1: Boc Protection of 1-(4-Bromophenyl)piperazine

Synthesis of the Starting Material

Before Boc protection can be performed, the starting material 1-(4-Bromophenyl)piperazine must be prepared. This compound can be synthesized through several routes, with one effective method described in the literature involving the reaction of bromobenzene with piperazine followed by regioselective bromination.

Alternative Synthesis of 1-(4-Bromophenyl)piperazine

A particularly efficient method for preparing 1-(4-bromophenyl)piperazine utilizes DMSO as a solvent and HBr as both a reagent and catalyst:

Procedure:

- In a round-bottomed flask, combine the substrate (1 mmol) and aqueous HBr (48%) (1 mL) in DMSO (1 mL).

- Stir the mixture at 60°C for 2 hours.

- After cooling to room temperature, adjust the pH to 7-8 with aqueous NaOH solution (4 M).

- Wash the mixture twice with ethyl acetate and collect the organic phase.

- Dry, filter, and concentrate the combined organic extracts under reduced pressure to obtain 1-(4-bromophenyl)piperazine with a 96% yield.

Boc Protection Reaction

The Boc protection of 1-(4-bromophenyl)piperazine is a straightforward procedure that can be performed under mild conditions.

Reagents:

- 1-(4-Bromophenyl)piperazine

- Di-tert-butyl dicarbonate (Boc₂O)

- Triethylamine (NEt₃) or 4-dimethylaminopyridine (DMAP)

- Dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

- Dissolve 1-(4-bromophenyl)piperazine (1 equivalent) in DCM in a suitable reaction vessel.

- Cool the solution to 0°C using an ice bath.

- Add triethylamine (1.5 equivalents) to the cooled solution.

- Add Boc₂O (1.1 equivalents) dropwise over 10-15 minutes, maintaining the temperature at 0°C.

- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

- Monitor the reaction progress by TLC or LC-MS to ensure complete conversion.

- Quench the reaction with water and extract with DCM (3 × volume of reaction mixture).

- Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography or recrystallization.

Table 2: Reaction Conditions for Boc Protection

| Parameter | Value | Notes |

|---|---|---|

| Temperature | 0°C to room temperature | Initial addition at 0°C is crucial to avoid side reactions |

| Reaction Time | 4-6 hours | Longer times may be needed for scale-up |

| Solvent | DCM or THF | DCM is preferred for better solubility |

| Reagent Ratios | 1-(4-Bromophenyl)piperazine (1 equiv.), Boc₂O (1.1 equiv.), NEt₃ (1.5 equiv.) | Slight excess of Boc₂O ensures complete reaction |

| Purification | Column chromatography or recrystallization | Hexanes/EtOAc gradient or DCM/n-heptane for recrystallization |

| Expected Yield | 85-95% | High yields are typically achieved under these conditions |

Purification Considerations

The crude this compound can be purified through column chromatography using a gradient of hexanes/ethyl acetate (starting from 9:1 and progressing to 7:3). Alternatively, recrystallization from dichloromethane/n-heptane (1:4) can provide high-purity material, particularly on larger scales.

Method 2: Coupling of Boc-piperazine with 4-Bromophenyl Derivatives

An alternative approach to synthesizing this compound involves the coupling of Boc-piperazine with appropriate 4-bromophenyl derivatives. This method is particularly useful when Boc-piperazine is readily available.

Synthesis of Boc-piperazine

Boc-piperazine can be prepared through a selective mono-protection of piperazine:

Procedure:

- Dissolve piperazine (2-3 equivalents) in DCM.

- Cool the solution to 0°C.

- Add Boc₂O (1 equivalent) dropwise over 15 minutes.

- Allow the reaction to warm to room temperature and stir for 4-6 hours.

- Wash the reaction mixture with water to remove excess piperazine.

- Dry the organic layer over Na₂SO₄, filter, and concentrate.

- Purify by column chromatography to separate mono-Boc piperazine from any di-Boc piperazine formed.

Palladium-Catalyzed Coupling Approach

The palladium-catalyzed coupling of Boc-piperazine with 4-bromohalobenzene (typically 4-bromoiodobenzene) provides an efficient route to this compound. This method is similar to the approach described for the synthesis of tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate from Boc-piperazine and 2-bromoiodobenzene.

Reagents:

- Boc-piperazine

- 4-Bromoiodobenzene

- Palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃)

- Phosphine ligand (e.g., BINAP or XantPhos)

- Base (e.g., Cs₂CO₃ or t-BuONa)

- Solvent (toluene or dioxane)

Procedure:

- In a suitable reaction vessel, combine Boc-piperazine (1 equivalent), 4-bromoiodobenzene (1.1 equivalents), palladium catalyst (0.05 equivalents), phosphine ligand (0.1 equivalents), and base (2 equivalents) in the selected solvent.

- Purge the reaction vessel with nitrogen or argon to create an inert atmosphere.

- Heat the reaction mixture at 80-100°C for 12-24 hours.

- Monitor the reaction by TLC or LC-MS.

- After completion, cool the mixture to room temperature.

- Filter to remove inorganic salts and catalyst residues.

- Concentrate the filtrate under reduced pressure.

- Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution Approach

An alternative method involves nucleophilic aromatic substitution using Boc-piperazine and a suitable 4-bromophenyl derivative bearing a good leaving group (such as fluoride):

Reagents:

- Boc-piperazine

- 4-Bromo-1-fluorobenzene

- Base (K₂CO₃ or Cs₂CO₃)

- Solvent (acetonitrile or DMF)

Procedure:

- Combine Boc-piperazine (1 equivalent), 4-bromo-1-fluorobenzene (1.1 equivalents), and base (2 equivalents) in the selected solvent.

- Heat the reaction mixture at 60-80°C for 12-24 hours.

- Monitor the reaction by TLC or LC-MS.

- After completion, cool to room temperature and add water.

- Extract with an appropriate solvent (e.g., ethyl acetate).

- Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

- Purify the crude product by column chromatography or recrystallization.

Table 3: Comparison of Coupling Methods

| Parameter | Palladium-catalyzed Coupling | Nucleophilic Aromatic Substitution |

|---|---|---|

| Starting Materials | Boc-piperazine, 4-bromoiodobenzene | Boc-piperazine, 4-bromo-1-fluorobenzene |

| Catalyst/Reagents | Pd catalyst, phosphine ligand, base | Base only |

| Reaction Conditions | 80-100°C, 12-24 hours, inert atmosphere | 60-80°C, 12-24 hours |

| Expected Yield | 70-85% | 65-80% |

| Advantages | Works with various aryl halides; Well-established methodology | Lower cost; Simpler setup; No metal catalysts |

| Limitations | Expensive catalysts; Air-sensitive procedure | Limited to activated aryl halides; May require higher temperatures |

Method 3: Para-bromination of N-phenylpiperazine

A third approach involves the regioselective para-bromination of N-phenylpiperazine followed by Boc protection. This method is particularly advantageous when N-phenylpiperazine is readily available.

Synthesis of N-phenylpiperazine

N-phenylpiperazine can be prepared from bromobenzene and piperazine:

Procedure:

- Mix bromobenzene, piperazine, and sulfolane in a suitable reaction vessel.

- Add potassium tert-butoxide or sodium tert-amylate as a base.

- Heat the mixture to 150-180°C to obtain N-phenylpiperazine.

- Cool and work up to isolate the product.

Para-Bromination Reaction

The para-bromination of N-phenylpiperazine can be performed using various brominating agents. A procedure adapted from the synthesis of 1-(4-bromophenyl)piperidine demonstrates high selectivity for the para position:

Reagents:

- N-phenylpiperazine

- Brominating agent (N-bromosuccinimide or dibromohydantoin)

- Tetra-n-butylammonium tetraphenylborate (catalyst)

- Dichloromethane or acetonitrile (solvent)

Procedure:

- Under nitrogen protection, add N-phenylpiperazine (1 equivalent), tetra-n-butylammonium tetraphenylborate (0.1 equivalents), and dichloromethane to a reaction vessel.

- Stir to dissolve completely and cool to 10-15°C.

- Add the brominating agent (1.1-1.2 equivalents) in small portions while maintaining the temperature.

- Allow the temperature to rise to 20-25°C and continue stirring for 5-6 hours.

- Add a saturated sodium bisulfite solution to quench excess brominating agent.

- Separate the layers and extract the aqueous phase with dichloromethane.

- Combine the organic phases, wash with water, and concentrate.

- For purification, dissolve the concentrate in a minimal amount of dichloromethane, heat to 40°C, and slowly add n-heptane.

- Cool to 5-10°C, filter, and dry to obtain 1-(4-bromophenyl)piperazine.

Boc Protection of 1-(4-Bromophenyl)piperazine

The final step involves Boc protection as described in Method 1, Section 3.2.

Table 4: Reaction Conditions for Para-Bromination

| Parameter | Value | Notes |

|---|---|---|

| Temperature | 10-15°C initially, then 20-25°C | Careful temperature control is essential for selectivity |

| Reaction Time | 5-6 hours | Longer times may lead to multiple bromination |

| Catalyst | Tetra-n-butylammonium tetraphenylborate | Critical for regioselectivity |

| Brominating Agent | N-bromosuccinimide or dibromohydantoin | Dibromohydantoin often gives higher yields |

| Solvent | Dichloromethane or acetonitrile | Dichloromethane is preferred |

| Expected Yield | 85-90% | For the bromination step |

| Purification Method | Recrystallization from DCM/n-heptane | Yields crystalline product |

Purification and Characterization

The quality and purity of this compound are crucial for its applications, especially in pharmaceutical research. Various purification and characterization methods ensure that the compound meets the required standards.

Purification Methods

Two principal methods are commonly employed for purifying this compound:

Column Chromatography

Conditions:

- Stationary Phase: Silica gel (typically 60-120 mesh or 230-400 mesh)

- Mobile Phase: Gradient elution using hexanes/ethyl acetate (9:1 to 7:3) or dichloromethane/methanol (99:1 to 95:5)

- Detection: UV visualization or TLC with appropriate staining

Recrystallization

Procedure:

- Dissolve the crude product in a minimal amount of hot dichloromethane.

- Heat to approximately 40°C.

- Slowly add n-heptane (approximately 4 volumes relative to dichloromethane).

- Cool gradually to 5-10°C.

- Collect the crystalline product by filtration.

- Wash with cold n-heptane and dry under vacuum.

This recrystallization method can provide high-purity material (>98%) and is particularly suitable for larger-scale preparations.

Characterization

The identity and purity of this compound can be confirmed through various analytical techniques:

Physical Properties

- Appearance: White to light yellow powder or crystals

- Melting Point: 142°C (Literature value: 140-144°C)

- Solubility: Soluble in dichloromethane, chloroform, and DMSO; sparingly soluble in methanol and ethanol

Analytical Methods

HPLC Analysis:

- Purity: Minimum 97.0 area%

- Column: Typically C18 reverse phase

- Mobile Phase: Acetonitrile/water gradient with 0.1% formic acid

Spectroscopic Data:

- ¹H NMR would show characteristic signals for:

- tert-butyl group of Boc (~1.4-1.5 ppm)

- Piperazine methylene protons (~3.0-3.6 ppm)

- Aromatic protons of the 4-bromophenyl group (~6.7-7.4 ppm)

¹³C NMR would show characteristic signals for:

- tert-butyl carbons (~28 ppm)

- Quaternary carbon of Boc (~79 ppm)

- Carbonyl carbon (~154 ppm)

- Aromatic carbons (~110-150 ppm)

Mass Spectrometry:

- Molecular ion peak at m/z 341 (M+)

- Characteristic bromine isotope pattern (M+ and M+2 peaks with nearly equal intensity)

Quality Control Methods:

- Nonaqueous Titration: Minimum 98.0%

- Elemental Analysis: C₁₅H₂₁BrN₂O₂ corresponds to C: 52.79%, H: 6.20%, N: 8.21%, Br: 23.42%, O: 9.38% (calculated)

Comparative Analysis of Synthetic Routes

When selecting a preparation method for this compound, several factors must be considered, including starting material availability, required scale, equipment accessibility, and the expertise of the chemist. Table 5 provides a comprehensive comparison of the three main synthetic routes:

Table 5: Comprehensive Comparison of Synthetic Routes

| Parameter | Method 1: Boc Protection | Method 2: Coupling Reaction | Method 3: Para-bromination |

|---|---|---|---|

| Starting Material | 1-(4-Bromophenyl)piperazine | Boc-piperazine | N-phenylpiperazine |

| Number of Steps | 1 (+ starting material prep) | 1 (+ starting material prep) | 2 (+ starting material prep) |

| Key Reagents | Boc₂O, NEt₃ | 4-Bromoiodobenzene, Pd catalyst | Brominating agent, catalyst, Boc₂O |

| Reaction Conditions | Mild (0°C to RT) | Harsh (80-100°C) | Moderate (10-25°C) |

| Overall Yield | 85-95% | 70-85% | 75-85% |

| Scale Suitability | Small to large | Small to medium | Small to large |

| Equipment Needs | Basic laboratory equipment | Advanced (for Pd catalysis) | Basic laboratory equipment |

| Cost Considerations | Moderate | High (Pd catalysts) | Moderate |

| Safety Considerations | Standard precautions | Pd catalysts require careful handling | Brominating agents require careful handling |

| Preferred When | 1-(4-Bromophenyl)piperazine is available | Boc-piperazine is available; experience with Pd chemistry | N-phenylpiperazine is available; metal-free conditions preferred |

Decision Framework for Method Selection

Based on the comparative analysis, a decision framework can be established to guide the selection of the most appropriate preparation method:

If 1-(4-Bromophenyl)piperazine is available or easily synthesized : Method 1 offers the simplest approach with highest yields and mildest conditions.

If Boc-piperazine is readily available and palladium chemistry expertise exists : Method 2 provides a direct route, though with somewhat lower yields and higher costs.

If N-phenylpiperazine is available and metal-free conditions are preferred : Method 3 offers a good balance of accessibility and yield, though it requires an additional step.

For large-scale production : Methods 1 and 3 are generally more suitable due to simpler processes and lower costs.

For research or small-scale synthesis : Any of the three methods can be appropriate, with the choice depending on available starting materials and equipment.

化学反応の分析

1-Boc-4-(4-Bromophenyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Coupling Reactions: It participates in Buchwald-Hartwig and Suzuki-Miyaura coupling reactions to form carbon-nitrogen and carbon-carbon bonds, respectively.

Reduction Reactions: The compound can be reduced to remove the Boc protecting group, yielding the free amine.

Major products formed from these reactions include various substituted piperazines and complex organic molecules used in pharmaceutical research .

科学的研究の応用

Pharmaceutical Development

1-Boc-4-(4-bromophenyl)piperazine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties make it particularly valuable in developing drugs targeting neurological disorders. The compound's ability to interact with specific receptors in the brain positions it as a potential candidate for treating conditions such as depression and anxiety .

Drug Design

In drug design, this compound is utilized to create novel therapeutic agents. Researchers leverage its interactions with neurotransmitter systems to develop ligands that can modulate receptor activity. For instance, studies have shown that derivatives of this compound can inhibit GABA transporters, contributing to the development of multi-target directed ligands aimed at treating anxiety and depression .

Biological Studies

The compound is employed in biological assays to investigate the effects of piperazine derivatives on cell signaling pathways. These studies are essential for understanding disease mechanisms, particularly in cancer research where apoptosis pathways are targeted. The inhibition of Bcl-2 and Bcl-xL proteins by derivatives of this compound has been linked to increased apoptosis in cancer cells, suggesting therapeutic potential in oncology .

Material Science

In material science, this compound is explored for creating novel materials with specific electronic or optical properties. Its unique structure allows researchers to develop sensors and other advanced technologies that require precise material characteristics .

Research on Drug Delivery Systems

The compound's structure also facilitates research into targeted drug delivery systems. By modifying its chemical properties, scientists aim to enhance the efficacy of therapeutic agents while minimizing side effects. This application is particularly relevant in developing treatments for chronic diseases where localized delivery can improve patient outcomes .

Chemical Reactions and Synthesis

The synthesis of this compound typically involves reacting 1-Boc-piperazine with 4-bromobenzyl chloride under basic conditions. This reaction can be carried out using solvents like dichloromethane or tetrahydrofuran, with bases such as potassium carbonate or sodium hydroxide facilitating nucleophilic substitution. The compound is also involved in various chemical reactions including:

- Substitution Reactions: The bromine atom can be replaced with other nucleophiles.

- Coupling Reactions: It participates in Buchwald-Hartwig and Suzuki-Miyaura coupling reactions.

- Reduction Reactions: The Boc protecting group can be removed to yield the free amine.

These reactions are vital for synthesizing more complex molecules used in pharmaceutical research .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- A study highlighted its role as a building block for synthesizing dual Bcl-2/Bcl-xL inhibitors, showcasing its potential in cancer therapy through apoptosis induction.

- Another research focused on designing multi-target ligands based on this compound for treating psychiatric disorders, emphasizing its importance in neuropharmacology .

作用機序

The mechanism of action of 1-Boc-4-(4-Bromophenyl)piperazine involves its interaction with various molecular targets. The Boc group provides steric protection, allowing selective reactions at the bromophenyl site. This selective reactivity is crucial in the synthesis of complex molecules, where precise control over reaction sites is necessary .

類似化合物との比較

1-Boc-4-(4-Bromophenyl)piperazine is unique due to its dual functional groups, which provide versatility in chemical reactions. Similar compounds include:

1-Boc-piperazine: Lacks the bromophenyl group, making it less reactive in substitution reactions.

1-(4-Bromophenyl)piperazine: Lacks the Boc group, making it more reactive but less selective in reactions.

1-Boc-4-(2-formylphenyl)piperazine: Contains a formyl group instead of a bromophenyl group, leading to different reactivity and applications.

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

生物活性

1-Boc-4-(4-Bromophenyl)piperazine is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H21BrN2O2

- Molecular Weight : 337.25 g/mol

- CAS Number : 352437-00-1

This compound exhibits various mechanisms of action, primarily through its interaction with neurotransmitter systems and potential anticancer properties. Research indicates that it may act as a ligand for certain receptors in the central nervous system, influencing neurotransmitter release and uptake.

Biological Activities

1. Antidepressant Effects

Research has shown that compounds similar to this compound can exhibit antidepressant-like effects in animal models. These effects are believed to be mediated through serotonin and dopamine pathways, which are crucial for mood regulation.

2. Anticancer Activity

Studies have indicated that this compound may possess cytotoxic properties against various cancer cell lines. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death. The compound's ability to disrupt cellular processes in cancer cells makes it a candidate for further investigation as an anticancer agent.

3. Antinematodal Activity

Preliminary studies suggest that this compound may also have potential as an antinematodal agent, targeting parasitic nematodes. The mechanism appears to involve disruption of neuromuscular function in the parasites, although further studies are required to elucidate the exact pathways involved.

Case Studies

-

Cell Line Studies

A study conducted on various human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to control groups. The IC50 values (the concentration required to inhibit cell growth by 50%) varied among different cell lines, indicating selective efficacy. -

Apoptosis Induction

In vitro assays revealed that treatment with the compound led to increased levels of apoptotic markers such as cleaved PARP and activated caspases, confirming its role in promoting apoptosis in malignant cells.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-Boc-4-(4-Bromophenyl)piperazine, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via coupling reactions between benzoic acid derivatives and piperazine intermediates. For example, 1-(4-methoxyphenyl)piperazine derivatives are synthesized using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a dehydrating agent in anhydrous dichloromethane under nitrogen . Optimizing stoichiometric ratios (e.g., 1:1.2 for acid:piperazine) and reaction time (12–24 hours) can improve yields (41–92%) . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

- Data :

| Compound | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| This compound | 83–92 | >95 |

Q. How can the crystal structure of this compound be resolved, and what tools are recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using a Bruker D8 Quest diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (e.g., R-factor < 0.05) ensures accuracy . Disorder in substituents (e.g., bromophenyl groups) requires multi-site occupancy modeling .

- Key Parameters :

- Space group: P-1 (common for piperazine derivatives) .

- Hydrogen bonding: C–H⋯O interactions stabilize supramolecular assemblies .

Q. What analytical techniques are validated for quantifying this compound in complex mixtures?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and GC-MS (EI mode, m/z 241 for molecular ion) are standard . Use of deuterated internal standards (e.g., d5-pramipexole) improves quantification accuracy in biological matrices .

- Validation Metrics :

| Parameter | Value |

|---|---|

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

| Recovery | 95–105% |

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) to the bromophenyl group affect the compound’s biological activity and supramolecular assembly?

- Methodology : Compare analogs (e.g., 4-chloro, 4-fluoro) using in vitro assays (e.g., receptor binding) and SC-XRD. For example, 4-bromo substitution enhances π-stacking interactions in crystals, while 4-chloro derivatives exhibit stronger C–H⋯O hydrogen bonds .

- Data :

| Substituent | Biological Activity (IC50, nM) | Supramolecular Feature |

|---|---|---|

| Br | 120 ± 5 (σ1 receptor) | π-stacking dominance |

| Cl | 95 ± 7 | C–H⋯O networks |

Q. What computational strategies predict the metabolic pathways and toxicity profile of this compound?

- Methodology : Use QSAR models (e.g., ADMET Predictor) and density functional theory (DFT) to simulate cytochrome P450-mediated oxidation. Experimental validation via hepatic microsomal assays identifies primary metabolites (e.g., debrominated or hydroxylated products) .

- Key Findings :

- Predominant CYP3A4 metabolism (80% contribution) .

- LogP = 2.8 (experimental) vs. 2.6 (predicted) indicates moderate lipophilicity .

Q. How does the compound behave in multi-component crystalline systems, and can co-crystallization enhance solubility or stability?

- Methodology : Co-crystallize with pharmaceutically relevant co-formers (e.g., succinic acid) and analyze via SC-XRD and dissolution testing. For example, co-crystals with carboxylic acids improve aqueous solubility by 3-fold via hydrogen-bonded networks .

- Data :

| Co-former | Solubility (mg/mL) | Stability (TGA onset, °C) |

|---|---|---|

| None | 0.5 | 180 |

| Succinic acid | 1.5 | 210 |

特性

IUPAC Name |

tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIPWYSRBGTXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473892 | |

| Record name | Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352437-09-3 | |

| Record name | Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。